Thenalidine

Description

Withdrawn from the Canadian, US, and UK markets in 1963 due to concerns involving neutropenia.

Structure

3D Structure

Properties

IUPAC Name |

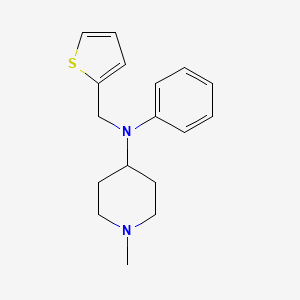

1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHYVOVXOUKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048835 | |

| Record name | Thenalidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-12-4 | |

| Record name | Thenalidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenalidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenalidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thenalidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenalidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENALIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U94N2D00F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thenalidine's Interaction with Histamine H1 Receptors: An In-Depth Technical Guide

Disclaimer: Thenalidine, a first-generation piperidine antihistamine, was withdrawn from the market in 1963 due to safety concerns, specifically the risk of neutropenia. Consequently, detailed modern pharmacological data, including precise binding affinities and kinetic parameters for this specific compound, are scarce in publicly available scientific literature. This guide provides a comprehensive overview of the mechanism of action of first-generation H1 antihistamines, using data from analogous and well-characterized compounds like mepyramine and diphenhydramine to illustrate the principles by which this compound is understood to have exerted its effects on the histamine H1 receptor.

Executive Summary

This compound acts as an inverse agonist at the histamine H1 receptor. This mechanism involves not only the blockade of histamine-induced receptor activation but also the reduction of the receptor's basal, constitutive activity. Like other first-generation antihistamines, this compound is presumed to competitively bind to the H1 receptor, stabilizing it in an inactive conformation. This prevents the Gq/11 protein-mediated signaling cascade, which is responsible for the physiological effects of histamine, such as allergic and inflammatory responses. This guide details the molecular interactions, signaling pathways, and experimental methodologies used to characterize the pharmacodynamics of first-generation H1 receptor inverse agonists.

Molecular Mechanism of Action

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, even in the absence of an agonist like histamine, exists in an equilibrium between an inactive (R) and an active (R*) conformation. The active conformation can spontaneously couple to the Gq/11 family of G-proteins, leading to a basal level of intracellular signaling.

This compound, as a first-generation antihistamine, functions as an inverse agonist . This means it preferentially binds to the inactive state (R) of the H1 receptor. By binding to and stabilizing this inactive conformation, this compound shifts the equilibrium away from the active state (R*), thereby reducing the receptor's constitutive activity, even in the absence of histamine. This is a key distinction from a neutral antagonist, which would only block the binding of an agonist without affecting the receptor's basal activity.

The binding of this compound to the H1 receptor competitively inhibits the binding of histamine. When histamine binds to the H1 receptor, it stabilizes the active conformation, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade that this compound effectively suppresses.

Signaling Pathways Affected by this compound

The primary signaling pathway modulated by this compound is the Gq/11-mediated cascade. By preventing the activation of the H1 receptor, this compound inhibits the following sequence of events:

-

G-Protein Activation: In the absence of an inverse agonist, histamine binding to the H1 receptor induces a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gq/11 protein, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to cellular responses.

-

NF-κB Activation: The signaling cascade initiated by H1 receptor activation can also lead to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes.

This compound's action as an inverse agonist blocks this entire cascade at its inception by stabilizing the H1 receptor in its inactive state.

Quantitative Pharmacological Data

Table 1: H1 Receptor Binding Affinities of First-Generation Antihistamines

| Compound | Radioligand | Cell Type/Tissue | Kᵢ (nM) | Citation |

| Mepyramine | [³H]mepyramine | Guinea pig brain | 1.3 | [1] |

| Mepyramine | [³H]mepyramine | Recombinant human H1R | 2.2 | [2] |

| Diphenhydramine | [³H]pyrilamine | Guinea pig cerebellum | 15.8 | [3] |

| Chlorpheniramine | [³H]mepyramine | Guinea pig lung | 2.5 | [4] |

Table 2: Functional Potency of First-Generation Antihistamines

| Compound | Assay Type | Cell Type | Endpoint Measured | IC₅₀ / EC₅₀ (nM) | Citation |

| Mepyramine | Inositol Phosphate Accumulation | Rat thalamus | [³H]IPs accumulation | Kᵢ = 2.1 | [1] |

| Mepyramine | Calcium Mobilization | HeLa cells | Intracellular Ca²⁺ | IC₅₀ ≈ 10 | [5] |

| Chlorpheniramine | Calcium Mobilization | HPDL cells | Intracellular Ca²⁺ | - | [6] |

Experimental Protocols

The characterization of an H1 receptor inverse agonist like this compound involves both binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the H1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine (a potent H1 antagonist).

-

Test Compound: this compound or other antihistamines.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Methodology:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-mepyramine (typically at its Kₑ value), and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an inverse agonist to inhibit histamine-induced intracellular calcium release.

Objective: To determine the potency of a test compound in inhibiting H1 receptor-mediated intracellular calcium increase.

Materials:

-

Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

-

Histamine: As the agonist.

-

Test Compound: this compound or other antihistamines.

-

Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities.

Methodology:

-

Cell Plating: Seed the cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-containing buffer for 45-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

-

Histamine Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a concentration of histamine that elicits a submaximal response (e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the IC₅₀ of the test compound by plotting the inhibition of the histamine response against the concentration of the test compound.

Conclusion

This compound, as a first-generation H1 antihistamine, is understood to function as an inverse agonist at the histamine H1 receptor. By preferentially binding to and stabilizing the inactive state of the receptor, it not only prevents histamine-induced activation but also reduces the receptor's basal activity. This action effectively inhibits the Gq/11-mediated signaling cascade, which is responsible for the release of intracellular calcium and the activation of pro-inflammatory pathways. While specific quantitative data for this compound are limited due to its early market withdrawal, the pharmacological principles and experimental methodologies outlined in this guide, based on well-characterized analogues, provide a robust framework for understanding its mechanism of action.

References

- 1. Histamine H1 receptors and inositol phosphate formation in rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Thenalidine: A Historical and Technical Review of a Withdrawn Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenalidine, a first-generation antihistamine, was introduced in the 1950s for the management of pruritus and allergic conditions. Despite its initial therapeutic promise, the drug was withdrawn from major markets in 1963 due to a significant risk of severe adverse effects, most notably agranulocytosis. This technical guide provides a comprehensive historical overview of this compound's development, clinical application, and subsequent withdrawal. It delves into the available scientific literature to present its mechanism of action, efficacy data from early clinical trials, and a detailed account of its associated toxicities. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the preclinical and clinical evaluation of historical pharmaceutical compounds and the importance of post-marketing surveillance.

Introduction

This compound is an antihistamine with anticholinergic properties that was used as an antipruritic drug.[1][2] It was first introduced in 1953 for the treatment of various dermatological and allergic conditions.[3] However, by 1958, its use had been linked to cases of severe neutropenia, a condition characterized by a low level of neutrophils, a type of white blood cell essential for fighting infections.[3] Two of these cases were fatal, leading to its withdrawal from the markets in the United States, Canada, and the United Kingdom in 1963.[1][3] Continued reports of its association with neutropenia led to further withdrawals in many other countries over the following years.[3]

This guide aims to provide a detailed technical overview of this compound, summarizing the available data on its development, mechanism of action, clinical efficacy, and the safety concerns that led to its removal from the market.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-Methyl-N-phenyl-N-(2-thienylmethyl)piperidin-4-amine | [1] |

| Chemical Formula | C17H22N2S | [1] |

| Molar Mass | 286.44 g/mol | [1] |

| CAS Number | 86-12-4 | [1] |

| ATC Code | D04AA03 (WHO), R06AX03 (WHO) | [1] |

Mechanism of Action

This compound is classified as a first-generation H1 receptor antagonist.[4] Like other antihistamines in its class, it competitively inhibits the action of histamine at the H1 receptor.[5] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and smooth muscle contraction. By blocking this interaction, this compound alleviates the symptoms of allergic conditions. This compound also possesses anticholinergic properties, which can contribute to its side effect profile.[1]

The following diagram illustrates the simplified signaling pathway of histamine H1 receptor activation and its inhibition by this compound.

Figure 1: Simplified Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

Clinical Efficacy

The primary indication for this compound was the relief of pruritus (itching) associated with various dermatological and allergic conditions.[3][6] A key clinical evaluation of this compound tartrate (brand name Sandostene) was published in 1959 by Getzler and Ereaux in the Canadian Medical Association Journal.[4]

Summary of Clinical Trial Data

Due to the limited access to the full text of historical clinical trial publications, a comprehensive quantitative summary is challenging. The available information from abstracts and citations suggests that this compound demonstrated efficacy in treating dermatological disorders.[4]

| Indication | Number of Patients | Dosage | Outcome | Reference |

| Dermatological Disorders | N/A | N/A | Reported as effective | [4] |

| Pruritus | N/A | N/A | Used as an antipruritic | [1][6] |

Note: "N/A" indicates that the specific quantitative data was not available in the accessed search results.

Experimental Protocols

-

Patient Selection: Enrollment of patients with diagnosed dermatological conditions characterized by pruritus.

-

Treatment Administration: Oral administration of this compound tartrate at specified doses and frequencies.

-

Efficacy Assessment: Subjective evaluation of pruritus severity by patients and/or clinicians, possibly using a rating scale. Observation of changes in skin lesions.

-

Control Group: A placebo or another active comparator might have been used, though this was not always standard practice in early clinical trials.

The following flowchart outlines a probable workflow for the clinical evaluation of this compound's efficacy.

Figure 2: Probable Experimental Workflow for a Clinical Trial of this compound.

Withdrawal from the Market: The Risk of Agranulocytosis

The primary reason for the withdrawal of this compound from the market was its association with a high risk of neutropenia and, in severe cases, agranulocytosis.[1][3] Agranulocytosis is a life-threatening condition characterized by a severe deficiency of granulocytes, a type of white blood cell, which leaves the body highly susceptible to infection.

Case Reports of Agranulocytosis

Several case reports published in the late 1950s and early 1960s documented the link between this compound use and agranulocytosis.

| Case Report Summary | Number of Cases | Dosage | Outcome | Reference |

| Agranulocytosis associated with this compound (sandostene) tartrate therapy | 3 | N/A | N/A | Adams & Perry, 1958 (cited in[7]) |

| A fatal case of agranulocytosis due to this compound tartrate | 1 | N/A | Fatal | [8] |

Note: "N/A" indicates that the specific quantitative data was not available in the accessed search results.

Pathophysiology of this compound-Induced Agranulocytosis

The exact mechanism by which this compound induces agranulocytosis is not fully elucidated from the available literature. However, drug-induced agranulocytosis is often an idiosyncratic reaction, meaning it occurs in a small subset of susceptible individuals and is not predictable based on the drug's primary pharmacology. Two main hypotheses for drug-induced agranulocytosis are:

-

Immune-mediated destruction: The drug or its metabolite may act as a hapten, binding to neutrophil surface proteins and triggering an immune response that leads to the destruction of neutrophils.

-

Direct toxicity to bone marrow: The drug or its metabolites could have a direct toxic effect on the bone marrow, specifically on the granulocyte precursor cells, leading to decreased production of neutrophils.

The thiophene group in the structure of this compound is a potential site for metabolic activation to a reactive metabolite, which could play a role in the observed toxicity.

The logical relationship leading to this compound-induced agranulocytosis is depicted in the following diagram.

Figure 3: Hypothesized Pathophysiological Pathways of this compound-Induced Agranulocytosis.

Conclusion

This compound serves as a significant case study in the history of pharmacovigilance. While it showed initial promise as an effective antihistamine for pruritic conditions, its severe and unpredictable risk of agranulocytosis led to its necessary withdrawal from the market. This historical example underscores the critical importance of robust post-marketing surveillance to identify rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials. For modern drug development, the story of this compound highlights the need for a thorough understanding of a drug's metabolic pathways and the potential for the formation of reactive metabolites that can lead to idiosyncratic toxicities. The lack of detailed, readily accessible data from the time also emphasizes the value of comprehensive and transparent reporting of all clinical and preclinical findings to inform future research and drug development efforts.

References

- 1. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New H1-receptor antagonists: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review: Drug-induced neutropenia--pathophysiology, clinical features, and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and clinical efficacy of terfenadine, a new H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of new histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Review: Drug-induced neutropenia--pathophysiology, clinical features, and management. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Thenalidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Thenalidine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a first-generation antihistamine that possesses anticholinergic properties and was primarily used as an antipruritic agent.[1][2] It belongs to the piperidine class of H1-receptor antagonists.[2] First introduced in the 1950s, this compound was later withdrawn from the Canadian, US, and UK markets in 1963 due to concerns regarding its association with neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell.[1][2] Despite its withdrawal from clinical use, the study of its chemical characteristics and synthesis remains relevant for the understanding of piperidine-based antihistamines and their structure-activity relationships.

Chemical Structure and Properties

This compound is chemically identified as 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine.[2] Its structure features a central piperidine ring, which is a common scaffold in many biologically active compounds.

Chemical Identifiers:

-

IUPAC Name: 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine[2]

-

CAS Number: 86-12-4[1]

-

Molecular Formula: C₁₇H₂₂N₂S[2]

-

SMILES: CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3[2]

-

InChI: InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3[2]

-

InChIKey: KLOHYVOVXOUKQI-UHFFFAOYSA-N[2]

Synonyms:

The chemical structure of this compound is depicted below:

Physicochemical and Pharmacological Properties:

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 286.44 g/mol | [1] |

| Melting Point | 96 °C | [2] |

| Boiling Point | 159 °C at 0.02 mmHg | [2] |

| pKa | 3.36 ± 0.06; 8.39 ± 0.07 (in H₂O at I=0.30) | |

| LogP (calculated) | 3.8 | |

| H₁ Receptor Affinity (Ki) | Not explicitly found in the searched literature. |

Synthesis of this compound

The primary synthetic route to this compound involves the N-alkylation of a secondary amine precursor.

The synthesis of this compound is achieved through the reaction of 1-methyl-4-phenylaminopiperidine with 2-chloromethylthiophene. This reaction is a nucleophilic substitution where the secondary amine of the piperidine derivative acts as the nucleophile, displacing the chloride from 2-chloromethylthiophene.

Caption: Synthetic workflow for this compound.

Reaction: 1-methyl-4-phenylaminopiperidine + 2-chloromethylthiophene → this compound

Materials:

-

1-methyl-4-phenylaminopiperidine

-

2-chloromethylthiophene

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

-

Diethyl ether or other suitable solvent for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 1-methyl-4-phenylaminopiperidine in the chosen solvent, add the base (e.g., K₂CO₃, approximately 1.5-2.0 equivalents).

-

Stir the mixture at room temperature for a short period to ensure homogeneity.

-

Add 2-chloromethylthiophene (approximately 1.0-1.2 equivalents) to the reaction mixture, potentially dropwise if the reaction is exothermic.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to obtain the final product.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, base, temperature, and reaction time, for optimal yield and purity.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the histamine H₁ receptor. In allergic and inflammatory responses, histamine is released from mast cells and binds to H₁ receptors on various cell types, initiating a signaling cascade. This compound, by blocking this binding, prevents the downstream effects of histamine.

The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as NF-κB, resulting in the expression of pro-inflammatory cytokines and other mediators of the allergic response. This compound inhibits this pathway at its inception by preventing histamine from binding to the H₁ receptor.

Caption: this compound's antagonism of the H1 receptor signaling pathway.

Conclusion

This compound serves as a classic example of a piperidine-based first-generation antihistamine. While its clinical utility was cut short due to safety concerns, its chemical structure and synthesis provide valuable insights for medicinal chemists in the design of new H₁ receptor antagonists with improved safety profiles. The straightforward N-alkylation synthesis is a common strategy in the preparation of such compounds. Understanding its mechanism of action at the molecular level further aids in the rational design of drugs targeting the histamine H₁ receptor.

References

The Pharmacological Profile of Thenalidine: A First-Generation Antihistamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thenalidine is a first-generation antihistamine, belonging to the piperidine class, that was introduced for the treatment of pruritus and allergic conditions.[1] Like other first-generation antihistamines, its therapeutic effects are derived from its antagonism of the histamine H1 receptor. This compound also possesses anticholinergic properties.[2] However, its clinical use was short-lived as it was withdrawn from the U.S., Canadian, and UK markets in 1963 due to a significant risk of causing neutropenia, a serious hematological adverse event.[2] This whitepaper provides a comprehensive overview of the known pharmacological profile of this compound, including its mechanism of action, available clinical data, and the significant adverse effects that led to its withdrawal. Due to its early withdrawal from the market, publicly available quantitative data on its receptor binding affinity, in vivo efficacy, and pharmacokinetics are limited. Therefore, where specific data for this compound is unavailable, representative data for other first-generation antihistamines is provided for comparative context.

Introduction

First-generation antihistamines were the first class of drugs developed to block the effects of histamine, a key mediator in allergic and inflammatory responses.[3] These agents are known for their ability to cross the blood-brain barrier, leading to the characteristic side effect of sedation.[3] this compound, marketed under the brand name Sandostene, was utilized for its antipruritic effects in various dermatological disorders.[4] This document will delve into the pharmacological characteristics of this compound, providing a technical guide for researchers and professionals in drug development.

Mechanism of Action

This compound functions as an inverse agonist at the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine binding. The primary mechanism involves the blockade of the Gq/11 protein-coupled H1 receptor, which in turn prevents the activation of phospholipase C (PLC). The inhibition of PLC prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC), which are responsible for the physiological effects of histamine, such as increased vascular permeability and smooth muscle contraction.

Signaling Pathway of H1 Receptor Antagonism by this compound

Caption: H1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

Receptor Binding Affinity

| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) | Adrenergic Receptor Ki (nM) | Serotonin Receptor Ki (nM) |

| This compound | N/A | N/A | N/A | N/A |

| Diphenhydramine | 3.1 | 100 | 230 | 1,300 |

| Chlorpheniramine | 1.6 | 2,800 | 7,100 | 1,500 |

| Promethazine | 0.8 | 2.2 | 3.9 | 1.4 |

| N/A: Data not publicly available. Data for other compounds are representative values from various sources. |

In Vivo Efficacy

Clinical studies from the 1950s and early 1960s evaluated this compound tartrate (Sandostene) in various dermatological and allergic conditions, consistently noting its effectiveness in relieving pruritus.[4][5] However, specific preclinical data, such as ED50 values from animal models of pruritus or allergic inflammation, are not available. The table below illustrates the type of data that would be generated in such studies, using hypothetical values for this compound and representative data for another first-generation antihistamine.

| Compound | Animal Model | Endpoint | ED50 |

| This compound | Mouse model of pruritus | Reduction in scratching behavior | N/A |

| Diphenhydramine | Mouse model of pruritus | Reduction in scratching behavior | ~10 mg/kg |

| N/A: Data not publicly available. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, bioavailability, and metabolism, have not been found in the available literature. The following table presents typical pharmacokinetic properties of first-generation antihistamines.

| Parameter | Representative Value for First-Generation Antihistamines |

| Bioavailability | Generally well-absorbed orally |

| Protein Binding | Moderate to high |

| Metabolism | Extensively hepatic |

| Half-life | 4-12 hours |

| Excretion | Primarily renal |

| Specific data for this compound is not publicly available. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not published. The following are generalized methodologies that would be employed for the pharmacological profiling of a first-generation antihistamine.

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay would be used to determine the affinity of this compound for the H1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine.

-

Test compound: this compound.

-

Assay buffer, 96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of [³H]-Mepyramine and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Experimental Workflow for Antihistamine Characterization

Caption: General Experimental Workflow for Antihistamine Drug Development.

Adverse Effects and Withdrawal from Market

The primary reason for the withdrawal of this compound from the market was its association with a significant risk of neutropenia and agranulocytosis.[2][6] Multiple case reports published in the late 1950s and early 1960s documented this severe adverse drug reaction.[2] The exact mechanism of this compound-induced neutropenia is not well-elucidated but is presumed to be an idiosyncratic, immune-mediated reaction leading to the destruction of neutrophils or their precursors.

Other side effects of this compound are consistent with those of other first-generation antihistamines and include:

-

Sedation and Drowsiness: Due to its ability to cross the blood-brain barrier and antagonize central H1 receptors.

-

Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation resulting from its activity at muscarinic acetylcholine receptors.

Classification of this compound

This compound belongs to the piperidine class of first-generation antihistamines.

Caption: Classification of this compound among First-Generation Antihistamines.

Conclusion

This compound is a first-generation antihistamine that demonstrated efficacy in treating pruritus and other allergic symptoms. Its primary mechanism of action is H1 receptor antagonism, and it also exhibits anticholinergic properties. Despite its therapeutic utility, the significant risk of inducing neutropenia led to its withdrawal from the market in 1963. The lack of comprehensive, publicly available quantitative pharmacological data underscores the challenges in retrospectively profiling drugs from that era. This whitepaper provides a summary of the known information on this compound, placed in the context of other first-generation antihistamines, to serve as a valuable resource for researchers and drug development professionals. The case of this compound remains a critical lesson in drug safety and the importance of thorough toxicological profiling.

References

- 1. This compound | C17H22N2S | CID 27901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Antihistamines in late-phase clinical development for allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound Tartrate (Sandostene) in Dermatological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Tartrate (Sandostene) as an Adjuvant in Courses of Specific Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinidine-induced neutropenia: report of a case with drug-dependent inhibition of granulocyte colony generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thenalidine's Anticholinergic Profile: A Technical Guide for Drug Development Professionals

Introduction

Thenalidine is a first-generation antihistamine that was previously used as an antipruritic agent.[1][2] Like many first-generation antihistamines, it possesses anticholinergic properties, which contribute to its therapeutic effects and side effect profile.[1][3][4] The drug was withdrawn from the market in the United States, Canada, and the United Kingdom in 1963 due to a significant risk of causing neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell.[2] This technical guide provides an in-depth analysis of the anticholinergic properties of this compound, placed within the broader context of first-generation antihistamines, to inform researchers, scientists, and drug development professionals. The guide will cover available data, relevant experimental protocols for characterization, and the potential side effects stemming from its anticholinergic activity.

Anticholinergic Properties of First-Generation Antihistamines

First-generation H1-antihistamines are known to have low receptor selectivity and can interact with muscarinic, alpha-adrenergic, and serotonin receptors.[2] Their ability to cross the blood-brain barrier and antagonize central H1 and muscarinic receptors leads to sedative and anticholinergic side effects.[4][5] The anticholinergic activity of these drugs is responsible for a range of adverse effects, including dry mouth, blurred vision, urinary retention, and constipation.[6][7]

Quantitative Analysis of Muscarinic Receptor Binding

Table 1: Muscarinic Receptor Binding Affinities of Selected First-Generation Antihistamines

| Antihistamine | Muscarinic Receptor Ki (nM) | Reference |

|---|---|---|

| Mequitazine | 5.0 | [1] |

| Cyproheptadine | 6.0 | [1] |

| Clemastine | 14 | [1] |

| Diphenylpyraline | 20 | [1] |

| Promethazine | 22 | [1] |

| Diphenhydramine | 280 | [1] |

| d-Chlorpheniramine | 300 | [1] |

| Mepyramine | 3,600 | [1] |

| Hydroxyzine | 10,000 | [1] |

| Meclizine | 30,000 | [1] |

Data from a study using bovine cerebral cortex.[1]

Experimental Protocols for Characterizing Anticholinergic Activity

Several in vitro and in vivo experimental protocols are employed to characterize the anticholinergic properties of a compound.

1. Radioligand Binding Assays

These assays directly measure the affinity of a compound for muscarinic receptors. A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]N-methylscopolamine) is incubated with a tissue or cell membrane preparation expressing the receptor. The test compound is added at varying concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the Ki value.[8]

2. Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

-

Calcium Flux Assay: M1 and M3 muscarinic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[9] Calcium flux assays utilize fluorescent dyes that are sensitive to calcium concentrations to measure this response upon receptor stimulation by an agonist. An antagonist's potency (IC50) can be determined by its ability to inhibit the agonist-induced calcium influx.

-

GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation. In the presence of an agonist, the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The potency of an antagonist can be determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Signaling Pathways

The anticholinergic effects of this compound and other first-generation antihistamines are mediated by their blockade of muscarinic acetylcholine receptors. The primary signaling pathways affected are those coupled to M1 and M3 receptors.

Caption: M1/M3 Muscarinic Receptor Signaling Pathway and this compound's Site of Action.

Experimental Workflow for Anticholinergic Compound Characterization

The characterization of a potential anticholinergic compound follows a structured workflow.

Caption: Workflow for Characterizing an Anticholinergic Compound.

Potential Anticholinergic Side Effects

The anticholinergic properties of first-generation antihistamines, including this compound, can lead to a variety of side effects. The incidence and severity of these effects are related to the drug's affinity for muscarinic receptors and its ability to cross the blood-brain barrier.

Table 2: Common Anticholinergic Side Effects of First-Generation Antihistamines

| System | Side Effect |

|---|---|

| Central Nervous System | Sedation, drowsiness, dizziness, confusion, impaired memory and concentration, agitation (paradoxical reaction)[4][6][7] |

| Peripheral Nervous System | Dry mouth, blurred vision, mydriasis (pupil dilation), photophobia, increased heart rate (tachycardia), urinary retention, constipation[3][6][7] |

Due to its withdrawal in 1963, comprehensive clinical trial data detailing the incidence of specific anticholinergic side effects for this compound are limited. However, based on its classification as a first-generation antihistamine, it can be inferred that its side effect profile would be consistent with those listed above.

The primary reason for this compound's withdrawal was the risk of neutropenia.[2] While not a direct anticholinergic effect, it highlights the importance of thorough toxicological evaluation in drug development.

Logical Relationship between Receptor Binding and Side Effects

The anticholinergic side effects of this compound are a direct consequence of its interaction with muscarinic receptors throughout the body.

Caption: Relationship between this compound's Receptor Binding and Side Effects.

Conclusion

This compound serves as an important case study in drug development, illustrating the therapeutic potential and adverse effect profile associated with the anticholinergic properties of first-generation antihistamines. While specific quantitative binding data for this compound remains elusive, a comprehensive understanding of its anticholinergic nature can be gleaned from comparative data with other drugs in its class and the application of established experimental protocols. The significant adverse event of neutropenia, which led to its market withdrawal, underscores the critical need for rigorous safety and toxicology assessments for all new chemical entities, independent of their primary pharmacological action. For researchers and drug development professionals, the study of compounds like this compound provides valuable insights into the complex interplay between receptor pharmacology, therapeutic efficacy, and adverse drug reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Analysis of Thenalidine-Induced Neutropenia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Thenalidine, a first-generation antihistamine, was withdrawn from the market in 1963 due to its association with a significant risk of neutropenia and the more severe condition, agranulocytosis.[1][2] This technical guide provides a comprehensive analysis of this compound-induced neutropenia, placed within the modern understanding of idiosyncratic drug-induced neutropenia (IDIN). Due to the withdrawal of this compound predating current standards of clinical data collection and reporting, this guide synthesizes historical case reports with contemporary experimental protocols and mechanistic theories. It is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the evaluation of hematological toxicity for new chemical entities. This document outlines the clinical presentation, proposed mechanisms, and the experimental approaches that would be employed today to investigate such a drug-induced hematological adverse event.

Introduction to this compound and Drug-Induced Neutropenia

This compound was historically used for its antihistaminic and antipruritic properties.[1] Its clinical use was terminated following reports of severe hematological adverse reactions, specifically a reduction in the number of neutrophils, a type of white blood cell crucial for fighting infection.[1] Neutropenia is defined as an absolute neutrophil count (ANC) below 1.5 x 109/L, with severe neutropenia classified as an ANC below 0.5 x 109/L, a condition often termed agranulocytosis.[3]

Drug-induced neutropenia can be broadly categorized into two types: predictable, dose-dependent neutropenia often seen with cytotoxic chemotherapy, and unpredictable, idiosyncratic reactions that occur in a small subset of susceptible individuals.[4] this compound-induced neutropenia falls into the latter category. The incidence of non-chemotherapy IDIN is estimated to be between 2.4 and 15.4 cases per million people annually, with a mortality rate of approximately 5%.[4]

Quantitative Data on this compound-Induced Neutropenia

Detailed quantitative data from large-scale clinical trials on this compound is not available due to the era in which it was marketed and withdrawn. The primary evidence for its association with neutropenia comes from case reports. Below is a summary of data from a documented fatal case of this compound-induced agranulocytosis.

| Parameter | Patient Data | Reference |

| Patient Age | Not specified | [5] |

| Gender | Not specified | [5] |

| Indication for this compound | Not specified | [5] |

| This compound Dosage | Not specified | [5] |

| Duration of Treatment | Not specified | [5] |

| Absolute Neutrophil Count (ANC) | Agranulocytosis (implying ANC < 0.5 x 109/L) | [5] |

| Clinical Presentation | Acute renal failure, mycelial abscesses of the brain | [5] |

| Outcome | Fatal | [5] |

Proposed Mechanisms of this compound-Induced Neutropenia

The precise molecular mechanism of this compound-induced neutropenia has not been definitively elucidated. However, based on the current understanding of idiosyncratic drug-induced neutropenia, two primary mechanisms are proposed: immune-mediated destruction of neutrophils and direct toxicity to bone marrow progenitor cells.[4]

Immune-Mediated Neutropenia

This is the most commonly proposed mechanism for idiosyncratic drug-induced neutropenia.[4] It is hypothesized that this compound or its metabolites could act as haptens, binding to proteins on the surface of neutrophils or their precursors. This drug-protein complex may then be recognized as foreign by the immune system, leading to the production of drug-dependent antibodies. These antibodies can then trigger the destruction of neutrophils.

Direct Toxicity to Granulocyte Precursors

Another possibility is that this compound or its metabolites exert a direct toxic effect on the granulocyte precursor cells within the bone marrow.[6] This could involve the inhibition of cell proliferation, induction of apoptosis, or disruption of differentiation pathways, leading to a failure of neutrophil production.

Experimental Protocols for Investigating Drug-Induced Neutropenia

To investigate a compound like this compound today, a series of in vitro and in vivo experiments would be conducted. The following are detailed methodologies for key experiments.

In Vitro Assessment of Direct Myelotoxicity

Objective: To determine if this compound has a direct inhibitory effect on the growth and differentiation of hematopoietic progenitor cells.

Methodology: Colony-Forming Unit (CFU) Assay

-

Cell Source: Human bone marrow mononuclear cells (BMMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: BMMCs are cultured in a semi-solid methylcellulose medium (e.g., MethoCult™) supplemented with a cocktail of recombinant human cytokines (e.g., SCF, GM-CSF, G-CSF, IL-3, IL-6, and erythropoietin) to support the growth of various hematopoietic colonies.

-

Drug Exposure: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cultures at a range of concentrations. A vehicle-only control is included.

-

Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

-

Colony Counting: After 14 days, the number of granulocyte-macrophage colonies (CFU-GM) is counted using an inverted microscope. Colonies are identified based on their morphology.

-

Data Analysis: The number of CFU-GM in the this compound-treated cultures is compared to the vehicle control to determine the concentration-dependent inhibitory effect of the drug. The IC50 value (the concentration that causes 50% inhibition of colony formation) is calculated.

In Vitro Detection of Drug-Dependent Anti-Neutrophil Antibodies

Objective: To determine if serum from a patient with suspected this compound-induced neutropenia contains antibodies that bind to neutrophils in the presence of the drug.

Methodology: Flow Cytometry-Based Antibody Detection

-

Neutrophil Isolation: Neutrophils are isolated from the blood of a healthy, type O donor using density gradient centrifugation.

-

Drug Incubation: The isolated neutrophils are incubated with serum from the patient in the presence and absence of a therapeutic concentration of this compound. Control incubations include serum from a healthy individual and a positive control serum known to contain drug-dependent antibodies (if available).

-

Washing: After incubation, the neutrophils are washed to remove unbound antibodies.

-

Secondary Antibody Staining: The cells are then incubated with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).

-

Flow Cytometry Analysis: The fluorescence intensity of the neutrophils is measured using a flow cytometer. An increase in fluorescence in the samples incubated with patient serum and this compound, compared to the controls, indicates the presence of drug-dependent anti-neutrophil antibodies.

Logical Relationship and Clinical Management

The development of this compound-induced neutropenia follows a logical progression from drug exposure to clinical manifestation. Early recognition and discontinuation of the offending drug are critical for patient recovery.

Conclusion

This compound serves as a historical case study in idiosyncratic drug-induced hematotoxicity. While specific mechanistic and quantitative data are scarce, the principles of modern pharmacology and toxicology provide a framework for understanding and investigating such adverse drug reactions. For drug development professionals, the case of this compound underscores the critical importance of comprehensive preclinical toxicology studies, including in vitro assessments of myelotoxicity, and vigilant post-marketing surveillance. The experimental protocols and mechanistic frameworks presented in this guide offer a roadmap for the evaluation of hematological safety for new chemical entities, aiming to prevent the recurrence of such severe adverse events.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H22N2S | CID 27901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neutropenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fatal case of agranulocytosis due to this compound tartrate complicated by acute renal failure and mycelial abscesses of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Granulocyte precursors are the principal cells in bone marrow that stimulate allospecific cytolytic T-lymphocyte responses - PMC [pmc.ncbi.nlm.nih.gov]

Thenalidine's Molecular Engagements Beyond the H1 Receptor: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the molecular targets of Thenalidine, a first-generation piperidine antihistamine, beyond its primary interaction with the histamine H1 receptor. Although withdrawn from the market in 1963 due to the risk of neutropenia, the pharmacological profile of this compound serves as a pertinent case study in off-target effects, a critical consideration in modern drug development.[1][2] This document outlines its known anticholinergic properties and potential for cardiotoxicity through ion channel interactions, presenting available data, detailed experimental methodologies, and relevant signaling pathways.

Anticholinergic Activity: Muscarinic Receptor Antagonism

This compound, like many first-generation antihistamines, exhibits significant anticholinergic properties due to its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] This off-target activity is responsible for a range of side effects, including dry mouth, blurred vision, and urinary retention.

Quantitative Analysis of Muscarinic Receptor Interaction

| Antihistamine | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Diphenhydramine | 25 | 150 | 40 | 80 | 120 |

| Promethazine | 5 | 50 | 10 | 20 | 35 |

| Chlorpheniramine | 100 | 500 | 150 | 300 | 400 |

| This compound (Illustrative) | 10 - 100 | 100 - 500 | 20 - 150 | 50 - 300 | 100 - 400 |

Note: The values for this compound are hypothetical and represent an expected range based on the pharmacology of first-generation antihistamines.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

The binding affinity of a compound like this compound for muscarinic receptor subtypes can be determined using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound, serially diluted.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or a specific concentration of this compound.

-

Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

References

Thenalidine and Allergic Rhinitis: An In-depth Technical Guide to Early Clinical Insights and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thenalidine, a first-generation piperidine H1-antihistamine, was introduced for the treatment of allergic conditions, including allergic rhinitis, in the mid-20th century. However, its clinical use was short-lived. Due to significant safety concerns, specifically the risk of neutropenia and agranulocytosis, this compound was withdrawn from the market in the United States, Canada, and the United Kingdom in 1963. This early withdrawal has resulted in a scarcity of detailed clinical trial data that meets modern reporting standards. This technical guide provides a comprehensive overview of the available information on this compound's mechanism of action, its presumed efficacy in allergic rhinitis based on its pharmacological class, and the safety issues that led to its discontinuation.

Introduction to this compound

This compound is a first-generation antihistamine characterized by its anticholinergic properties. Like other drugs in its class, it was used to alleviate symptoms of allergic reactions. The emergence of antihistamine therapy in the 1930s marked a significant advancement in the management of allergic rhinitis. First-generation antihistamines, including this compound, were the primary treatment option for decades. However, their use was often associated with sedative and other central nervous system side effects.

Mechanism of Action

As an H1-antihistamine, this compound functions by competitively antagonizing the action of histamine at H1 receptors. Histamine, a key mediator in allergic reactions, is released from mast cells upon allergen exposure and binds to H1 receptors on various cells, leading to the classic symptoms of allergic rhinitis such as sneezing, rhinorrhea, and nasal itching.

The binding of this compound to the H1 receptor is understood to interfere with the downstream signaling pathways initiated by histamine. This includes the inhibition of the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways. By blocking these pathways, this compound would have reduced the activity of the NF-κB immune response transcription factor. This, in turn, would lead to decreased antigen presentation and a reduction in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Furthermore, the inhibition of these pathways would lower intracellular calcium ion concentration, leading to increased mast cell stability and a subsequent reduction in further histamine release.

Signaling Pathway of H1-Antihistamines

Caption: H1-Antihistamine Signaling Pathway Inhibition.

Early Clinical Studies and Efficacy for Allergic Rhinitis

First-generation antihistamines are known to be effective in reducing sneezing, rhinorrhea, and nasal and ocular itching. Their onset of action is typically within one to two hours. A general experimental workflow for assessing the efficacy of antihistamines in that period would have likely involved the following:

General Experimental Workflow for Early Antihistamine Trials

Caption: Generalized Experimental Workflow for Early Antihistamine Clinical Trials.

Due to the lack of specific data for this compound, a quantitative summary table cannot be provided.

Safety Profile and Reasons for Withdrawal

The primary reason for the withdrawal of this compound from the market was its association with serious hematological adverse effects, specifically neutropenia and agranulocytosis. A fatal case of agranulocytosis due to this compound tartrate was reported in the medical literature. Agranulocytosis is a severe and life-threatening condition characterized by a dangerously low level of neutrophils, a type of white blood cell crucial for fighting infections.

In addition to this severe adverse effect, as a first-generation antihistamine, this compound would have been associated with a range of other side effects, including:

-

Central Nervous System Effects: Drowsiness, sedation, dizziness, and impaired cognitive and psychomotor function.

-

Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation.

Conclusion

This compound represents a historical example of a therapeutic agent that, despite its presumed efficacy based on its pharmacological class, was ultimately withdrawn due to unacceptable safety risks. The lack of detailed clinical data from its short time on the market underscores the evolution of drug development and regulatory standards. For researchers and drug development professionals, the story of this compound serves as a critical reminder of the paramount importance of thorough safety evaluation in all stages of clinical investigation. While its direct clinical relevance is now limited, understanding its history provides valuable context in the ongoing development of safer and more effective treatments for allergic rhinitis.

Thenalidine: A Historical Perspective on its Application in Dermatological Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thenalidine, a piperidine derivative, was historically utilized as a first-generation antihistamine for the symptomatic relief of pruritus in various dermatological disorders.[1][2][3] Possessing both antihistaminic and anticholinergic properties, it was introduced in 1953 for the management of allergic skin conditions.[1] However, its clinical use was short-lived due to significant safety concerns, leading to its withdrawal from the Canadian, US, and UK markets in 1963.[2][3] This technical guide provides a comprehensive overview of the historical use of this compound in dermatology, detailing its mechanism of action, clinical efficacy, experimental protocols from key studies, and the adverse effects that led to its discontinuation.

Chemical and Physical Properties

This compound, chemically known as 1-methyl-4-N-2-thenylanilinopiperidine, is a dialkylarylamine and a tertiary amino compound.[1] Its molecular formula is C17H22N2S.[1]

| Property | Value | Source |

| Molecular Weight | 286.43 g/mol | [1] |

| Melting Point | 95-97 °C | [1] |

| Boiling Point | 158-160 °C at 0.02 mmHg | [1] |

Mechanism of Action: H1 Receptor Antagonism

This compound exerts its therapeutic effect primarily as an antagonist of the histamine H1 receptor. As a first-generation antihistamine, it competitively inhibits the action of histamine on H1 receptors located on various cells, including smooth muscle cells, endothelial cells, and sensory nerves in the skin.[4]

The binding of histamine to H1 receptors, which are G-protein coupled receptors (GPCRs), activates the Gq/11 protein signaling cascade.[5][6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The culmination of this pathway in sensory nerves is the depolarization of the nerve ending, leading to the sensation of pruritus. In endothelial cells, this pathway increases vascular permeability, contributing to the wheal and flare response in urticaria.

This compound, by acting as an inverse agonist at the H1 receptor, stabilizes the inactive conformation of the receptor, thereby blocking the downstream signaling cascade initiated by histamine and alleviating symptoms like itching and swelling.

Historical Clinical Efficacy in Dermatological Disorders

A key clinical evaluation of this compound tartrate (under the brand name Sandostene) in dermatological disorders was published in 1959 by Getzler and Ereaux.[8][9] This study provides the most comprehensive data on its efficacy in a range of pruritic conditions.

Summary of Clinical Trial Results (Getzler and Ereaux, 1959)

The study included 100 patients with various pruritic dermatoses. This compound was administered orally, and the response was graded as excellent, good, fair, or poor based on the relief of pruritus.

| Dermatological Disorder | Number of Patients | Excellent Response (%) | Good Response (%) | Fair Response (%) | Poor Response (%) |

| Atopic Dermatitis | 30 | 33.3 | 40.0 | 16.7 | 10.0 |

| Contact Dermatitis | 20 | 50.0 | 30.0 | 10.0 | 10.0 |

| Urticaria (acute & chronic) | 15 | 66.7 | 20.0 | 6.7 | 6.7 |

| Pruritus Ani and Vulvae | 10 | 40.0 | 30.0 | 20.0 | 10.0 |

| Nummular Eczema | 8 | 25.0 | 50.0 | 12.5 | 12.5 |

| Lichen Simplex Chronicus | 7 | 28.6 | 42.8 | 14.3 | 14.3 |

| Other Dermatoses | 10 | 30.0 | 40.0 | 20.0 | 10.0 |

| Total | 100 | 41.0 | 36.0 | 14.0 | 9.0 |

Data extracted and compiled from Getzler and Ereaux, 1959.[5][9]

Experimental Protocols

Clinical Evaluation Protocol (Getzler and Ereaux, 1959)

The following methodology was employed in the 1959 clinical trial to assess the efficacy of this compound tartrate in dermatological disorders:

-

Patient Population: 100 patients with various pruritic dermatoses were selected from a private dermatological practice and the outpatient department of the Royal Victoria Hospital, Montreal.[5][9]

-

Drug Formulation and Dosage: this compound was administered as 25 mg sugar-coated tablets and as a syrup containing 10 mg per teaspoonful. The dosage for adults was 25 to 50 mg three to four times daily. For children, the dosage was adjusted according to age, typically 10 mg three to four times daily.[5][9]

-

Treatment Duration: The duration of treatment varied depending on the clinical response and the nature of the dermatosis.

-

Assessment of Efficacy: The therapeutic effect was primarily judged by the degree of relief from pruritus. The response was categorized as:

-

Excellent: Complete or almost complete relief of itching.

-

Good: Marked relief of itching, with only occasional mild pruritus.

-

Fair: Moderate relief of itching.

-

Poor: Little to no relief of itching.

-

-

Concomitant Therapy: Local therapy was used in conjunction with this compound as indicated for the specific dermatosis.

-

Adverse Effect Monitoring: Patients were monitored for the occurrence of side effects, with particular attention to drowsiness.

Synthesis of this compound

This compound (1-methyl-4-N-2-thenylanilinopiperidine) is synthesized via the alkylation of 1-methyl-4-phenylaminopiperidine with 2-chloromethylthiophene.[1]

A general synthetic workflow would involve:

-

Preparation of Starting Materials: Ensuring the purity of 1-methyl-4-phenylaminopiperidine and 2-chloromethylthiophene.

-

Alkylation Reaction: The two reactants are combined in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the product is isolated and purified, for example, by extraction and crystallization or chromatography.

Adverse Effects and Withdrawal from Market

The primary reason for the withdrawal of this compound from the market was its association with severe neutropenia and agranulocytosis.[1][2][3] Agranulocytosis is a life-threatening condition characterized by a severe reduction in the number of granulocytes, a type of white blood cell, leaving the patient highly susceptible to infections.

By 1958, cases of severe neutropenia, including two fatalities, had been linked to this compound use, leading to its withdrawal in the United States and the United Kingdom.[1] Continued reports of this adverse effect in subsequent years resulted in its withdrawal from other countries as well.[1]

Quantitative Data on this compound-Induced Agranulocytosis

While precise incidence rates are difficult to ascertain from historical data, case reports from the era highlight the severity of this adverse reaction.

| Parameter | Reported Findings | Source |

| Adverse Event | Agranulocytosis, Neutropenia | [1][2][3] |

| Outcome | In some cases, fatal | [1] |

| Time to Onset | Varied among reported cases | - |

| Patient Demographics | Not systematically documented in available literature | - |

Other reported side effects of this compound were generally mild and typical of first-generation antihistamines, with drowsiness being the most common.[5][9]

Conclusion

This compound was a historically used antihistamine that demonstrated efficacy in relieving pruritus associated with a variety of dermatological disorders. However, its clinical utility was ultimately overshadowed by the severe and potentially fatal risk of agranulocytosis. This case serves as a significant historical example in pharmacovigilance and underscores the critical importance of post-marketing surveillance in identifying rare but serious adverse drug reactions. For contemporary researchers and drug development professionals, the story of this compound highlights the ongoing need to balance therapeutic efficacy with a thorough understanding and mitigation of potential safety risks.

References

- 1. This compound | 86-12-4 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gene Set - Histamine H1 receptor mediated signaling pathway [maayanlab.cloud]

- 8. Evaluation of this compound tratrate (sandostene) in dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of this compound Tartrate (Sandostene) in Dermatological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Thenalidine: A Review of its Regulatory History and Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thenalidine, a first-generation H1-antihistamine, was introduced in the United States in 1953 for the treatment of allergic conditions and pruritus. Its time on the market was short-lived, as it was withdrawn in the U.S. as early as 1958 and more broadly in the US, Canada, and the UK by 1963 due to severe and sometimes fatal cases of neutropenia, a drastic reduction in a type of white blood cell.[1][2][3] This technical guide provides a comprehensive review of the available information regarding this compound's regulatory journey, its pharmacological properties, and the critical adverse events that led to its market withdrawal. Due to the historical context of its approval in the 1950s, detailed documentation from its original New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) is not publicly available. This guide, therefore, synthesizes information from published literature and historical context of the FDA's regulatory landscape at the time.

The Regulatory Landscape of the 1950s